

# TKB245: A Potent Covalent Inhibitor of SARS-CoV-2 Main Protease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TKB245    |           |
| Cat. No.:            | B10856404 | Get Quote |

An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of a Promising Antiviral Candidate

### **Abstract**

The COVID-19 pandemic spurred an urgent global effort to develop effective antiviral therapeutics. The SARS-CoV-2 main protease (Mpro or 3CLpro) emerged as a prime target for drug development due to its essential role in viral replication. This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of **TKB245**, a novel, orally available small molecule inhibitor of SARS-CoV-2 Mpro. **TKB245** has demonstrated potent and broad-spectrum activity against various SARS-CoV-2 variants in preclinical models. This document is intended for researchers, scientists, and drug development professionals.

## **Discovery and Development**

**TKB245** was identified through a strategic optimization of previously developed benzothiazole-containing Mpro inhibitors.[1] Researchers at the National Center for Global Health and Medicine in Japan led the effort to enhance the potency and pharmacokinetic properties of earlier lead compounds.[1] The synthesis and evaluation of a series of analogs led to the identification of **TKB245** as a highly potent inhibitor of the SARS-CoV-2 Mpro enzymatic activity.[1]



The development of **TKB245** was part of a broader effort to create more potent and safer antiviral therapeutics for COVID-19.[1] The structural data from co-crystal structures of **TKB245** with Mpro have provided valuable insights into its mechanism of action and have paved the way for further optimization of this class of inhibitors.[1]

# Synthesis of TKB245

While a detailed, step-by-step synthesis protocol for **TKB245** is proprietary and detailed within patent literature (WO 2023286844), the publicly available scientific literature describes a diversity-oriented synthetic route for **TKB245** derivatives.[2][3] The synthesis of **TKB245** is based on the optimization of previously identified benzothiazole-containing Mpro inhibitors.[1]

The core structure of **TKB245** features a 4-fluoro-benzothiazole moiety, which plays a crucial role in its potent activity.[1] The synthesis involves the strategic assembly of this key fragment with other building blocks to create the final small molecule. Researchers interested in the specific synthetic steps are encouraged to consult the aforementioned patent literature.

### **Mechanism of Action**

**TKB245** is a covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1] Mpro is a cysteine protease that is essential for the replication of the virus. It functions by cleaving the viral polyproteins into individual functional proteins.

The mechanism of action of **TKB245** involves the following key steps:

- Binding to the Active Site: TKB245 binds to the active-site cavity of Mpro.[1]
- Covalent Bond Formation: The 4-fluorobenzothiazolyl ketone moiety of **TKB245** forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1]
- Inhibition of Proteolytic Activity: This covalent modification inactivates the enzyme, preventing it from processing the viral polyproteins.
- Blockade of Viral Replication: The inhibition of Mpro ultimately blocks the replication of SARS-CoV-2.[1]

Binding studies have also revealed that **TKB245** promotes the dimerization of Mpro.[1]





Click to download full resolution via product page

Figure 1: Mechanism of action of TKB245 in the SARS-CoV-2 replication cycle.

## **Quantitative Preclinical Data**

**TKB245** has demonstrated potent in vitro activity against SARS-CoV-2 and favorable pharmacokinetic properties in animal models.

**Table 1: In Vitro Activity of TKB245** 

| Parameter                      | Value (μM)             | Cell Line | Notes                                                                             |
|--------------------------------|------------------------|-----------|-----------------------------------------------------------------------------------|
| IC50 (Mpro Enzymatic<br>Assay) | 0.007[1]               | -         | Specific inhibition of SARS-CoV-2 Mpro enzymatic activity.                        |
| EC50 (Antiviral Assay)         | 0.03[1]                | VeroE6    | Potent antiviral activity in a cell-based assay.                                  |
| EC50 vs. Variants              | 0.014 - 0.056[4][5][6] | -         | Comparably active against Alpha, Beta, Gamma, Delta, Kappa, and Omicron variants. |



# Table 2: Pharmacokinetic Parameters of TKB245 in Mice

| Parameter             | Value         | Route of<br>Administration | Animal Model                        |
|-----------------------|---------------|----------------------------|-------------------------------------|
| Oral Half-life (t1/2) | 3.82 hours[1] | Oral                       | Human liver-chimeric<br>(PXB) mice. |
| Oral Bioavailability  | 48%[1]        | Oral                       | Human liver-chimeric (PXB) mice.    |

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the preclinical evaluation of **TKB245**.

## **SARS-CoV-2 Mpro Enzymatic Inhibition Assay**

This assay is designed to measure the direct inhibitory effect of **TKB245** on the enzymatic activity of the main protease.

#### Materials:

- Recombinant SARS-CoV-2 Main Protease (Mpro)
- Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ\SGFRKME-Edans)
- Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
- TKB245 (or other test compounds) dissolved in DMSO
- 384-well black assay plates
- Fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of TKB245 in DMSO.
- Add 1  $\mu$ L of the diluted **TKB245** or DMSO (as a control) to the wells of the 384-well plate.

## Foundational & Exploratory





- Add 20 μL of Mpro solution (e.g., 20 nM final concentration) in assay buffer to each well.
- Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.
- Initiate the reaction by adding 20  $\mu$ L of the Mpro fluorogenic substrate (e.g., 20  $\mu$ M final concentration) to each well.
- Immediately measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
- Calculate the initial reaction velocities (slopes of the linear phase of the fluorescence curves).
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the **TKB245** concentration and fitting the data to a dose-response curve.





Click to download full resolution via product page

Figure 2: Experimental workflow for the SARS-CoV-2 Mpro enzymatic inhibition assay.



## Cell-Based Antiviral Assay (VeroE6 Cells)

This assay evaluates the ability of **TKB245** to inhibit SARS-CoV-2 replication in a cellular context.

#### Materials:

- VeroE6 cells
- Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
- SARS-CoV-2 virus stock
- TKB245 (or other test compounds) dissolved in DMSO
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer

#### Procedure:

- Seed VeroE6 cells in 96-well plates and incubate overnight to form a monolayer.
- Prepare serial dilutions of **TKB245** in cell culture medium.
- Remove the old medium from the cells and add the medium containing the TKB245 dilutions.
- Incubate for 1-2 hours.
- Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- Assess cell viability by adding a cell viability reagent (e.g., CellTiter-Glo®) and measuring luminescence. The reduction in virus-induced cytopathic effect (CPE) is proportional to the antiviral activity.



• Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the **TKB245** concentration and fitting the data to a dose-response curve.





Click to download full resolution via product page

Figure 3: Experimental workflow for the cell-based antiviral assay.

## **Clinical Development Status**

As of the latest available information, **TKB245** is in the preclinical stage of development. There are no publicly disclosed clinical trials for **TKB245**. The promising preclinical data suggest that **TKB245** is a strong candidate for further development and potential evaluation in human clinical trials.

### Conclusion

**TKB245** is a novel and potent covalent inhibitor of the SARS-CoV-2 main protease. Its discovery through the optimization of earlier lead compounds has resulted in a molecule with significant antiviral activity against a broad range of SARS-CoV-2 variants. The favorable pharmacokinetic profile observed in preclinical studies further supports its potential as an orally available therapeutic for COVID-19. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for its continued development. Further investigation, including formal clinical trials, will be necessary to determine the safety and efficacy of **TKB245** in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors | BioWorld [bioworld.com]
- 2. Structure—Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors
   Containing 4-Fluorobenzothiazole-2- carbonyl Moieties | Science Tokyo formerly Tokyo
   Medical and Dental University [tmd.ac.jp]
- 3. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors
  Containing 4-Fluorobenzothiazole-2-carbonyl Moieties PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [TKB245: A Potent Covalent Inhibitor of SARS-CoV-2 Main Protease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856404#discovery-and-synthesis-of-tkb245-small-molecule]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com